N-(3-fluoro-4-methylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Overview
Description
N-(3-fluoro-4-methylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C22H18FN3O2S2 and its molecular weight is 439.5 g/mol. The purity is usually 95%.
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Biological Activity
N-(3-fluoro-4-methylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Characteristics
The compound can be characterized by the following molecular formula and weight:
- Molecular Formula : C18H19F N2O2S
- Molecular Weight : 344.42 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thieno[3,2-d]pyrimidine derivatives, suggesting that the presence of sulfur and fluorine atoms in the structure enhances their activity against various bacterial strains. For instance, compounds similar to this compound have shown significant inhibition against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentration (MIC) values as low as 75 µg/mL .
Enzyme Inhibition Studies
The compound's potential as an enzyme inhibitor has been explored through various assays. Notably, derivatives of thieno[3,2-d]pyrimidines have exhibited dual inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, a related derivative showed IC50 values of 10.4 µM for AChE and 7.7 µM for BChE . This suggests that the compound may have implications in treating neurodegenerative diseases like Alzheimer's.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The presence of the thieno-pyrimidine moiety is crucial for binding to active sites of enzymes such as AChE.
- Antimicrobial Mechanism : The fluorine atom may enhance lipophilicity, allowing better penetration through bacterial membranes.
Study 1: Antimicrobial Efficacy
In a comparative study involving various thieno[3,2-d]pyrimidine derivatives, N-(3-fluoro-4-methylphenyl)-2-{...} showed promising results against both Gram-positive and Gram-negative bacteria. The study reported that the compound inhibited bacterial growth effectively at concentrations lower than standard antibiotics .
Study 2: Neuroprotective Potential
A study investigating the neuroprotective effects of pyrimidine derivatives found that compounds similar to N-(3-fluoro-4-methylphenyl)-2-{...} significantly reduced oxidative stress markers in neuronal cell lines. This suggests potential applications in neuroprotection and treatment strategies for neurodegenerative disorders .
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2S2/c1-13-8-9-15(10-17(13)23)24-18(27)12-30-22-25-19-16(14-6-4-3-5-7-14)11-29-20(19)21(28)26(22)2/h3-11H,12H2,1-2H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYUBSCKSALYOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)SC=C3C4=CC=CC=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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